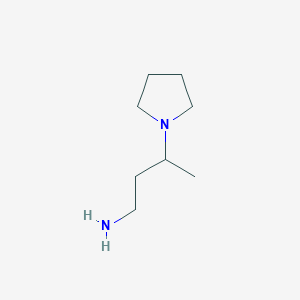

3-(Pyrrolidin-1-yl)butan-1-amine

Descripción

3-(Pyrrolidin-1-yl)butan-1-amine (CAS: 893644-50-3) is a secondary amine characterized by a four-carbon butan-1-amine backbone substituted with a pyrrolidin-1-yl group at the third carbon. Pyrrolidine, a five-membered saturated nitrogen ring, confers rigidity and basicity to the molecule. The compound’s molecular formula is C₈H₁₈N₂ (molecular weight: 142.25 g/mol), and it serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing histamine H3 receptor antagonists and kinase inhibitors .

Propiedades

IUPAC Name |

3-pyrrolidin-1-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-8(4-5-9)10-6-2-3-7-10/h8H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZQIRUEJFYSEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629672 | |

| Record name | 3-(Pyrrolidin-1-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893644-50-3 | |

| Record name | 3-(Pyrrolidin-1-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-1-yl)butan-1-amine typically involves the reaction of pyrrolidine with butan-1-amine under controlled conditions. One common method is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile attacking a suitable electrophilic butanamine derivative .

Industrial Production Methods: In industrial settings, the production of 3-(Pyrrolidin-1-yl)butan-1-amine may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 3-(Pyrrolidin-1-yl)butan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form simpler amines or hydrocarbons.

Substitution: The compound can participate in substitution reactions where the pyrrolidine ring or the butanamine chain is modified.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenated derivatives and strong bases like sodium hydride are typically employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce simpler amines .

Aplicaciones Científicas De Investigación

3-(Pyrrolidin-1-yl)butan-1-amine has a wide range of applications in scientific research:

Chemistry: It serves as a precursor in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic effects, including its role in drug development.

Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 3-(Pyrrolidin-1-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural Analogs with Varying Amine Rings

Key Comparisons :

Analysis :

Chain Length Variants

Analysis :

- Longer carbon chains (e.g., butan-1-amine vs. propan-1-amine) enhance molecular flexibility, influencing binding kinetics in enzyme inhibitors .

- Viscosity studies show that butan-1-amine derivatives exhibit lower viscosity deviations (ηΔ) in alcohol solutions compared to propan-1-amine analogs, suggesting stronger solvation effects .

Substituted Derivatives

- 1,1-Diphenyl-4-(pyrrolidin-1-yl)butan-1-amine : Synthesized via hydroamination, this derivative demonstrates >20:1 regioselectivity for 1,4-diamine formation, highlighting the synthetic versatility of the parent compound .

- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)butan-1-amine : Incorporation of a pyrazole ring introduces hydrogen-bonding capabilities, expanding applications in coordination chemistry .

Actividad Biológica

3-(Pyrrolidin-1-yl)butan-1-amine, also known as 3-Methyl-1-(pyrrolidin-1-yl)butan-2-amine, is a compound of significant interest in pharmacology and medicinal chemistry. Characterized by its unique structure, which includes a pyrrolidine ring attached to a butanamine backbone, this compound exhibits various biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of 3-(Pyrrolidin-1-yl)butan-1-amine is CHN. The presence of the pyrrolidine ring enhances its reactivity and interaction with biological targets. The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 141.23 g/mol |

| Structure | Structure |

Neuropharmacological Effects

Research indicates that 3-(Pyrrolidin-1-yl)butan-1-amine may influence neurotransmitter systems, particularly those involving dopamine and serotonin. Its structural similarity to other psychoactive compounds suggests potential dopaminergic activity, which could lead to applications in treating conditions like depression or anxiety.

Case Study: Dopaminergic Activity

In a study evaluating various amines for their ability to inhibit monoamine uptake, 3-(Pyrrolidin-1-yl)butan-1-amine demonstrated notable IC50 values against dopamine and serotonin transporters, indicating its potential as a neuroactive agent .

Antimicrobial Properties

Emerging evidence suggests that compounds similar to 3-(Pyrrolidin-1-yl)butan-1-amine possess antimicrobial properties. A study on aminopyrrolidinyl phosphonates showed promising results against various bacterial strains, suggesting that derivatives of this compound may exhibit similar effects .

Table: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(Pyrrolidin-1-yl)butan-1-amine | E. coli | 32 µg/mL |

| 3-Methylpyrrolidine | S. aureus | 16 µg/mL |

| Pyrrolidine | P. aeruginosa | 64 µg/mL |

The biological activity of 3-(Pyrrolidin-1-yl)butan-1-amine is likely mediated through several mechanisms:

- Monoamine Transporter Inhibition : Similar compounds have been shown to inhibit the reuptake of neurotransmitters like dopamine and serotonin, leading to increased synaptic levels.

- Antimicrobial Action : The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Pharmacokinetics

Understanding the pharmacokinetics of 3-(Pyrrolidin-1-yl)butan-1-amine is crucial for determining its therapeutic potential. Preliminary studies indicate that the compound is rapidly absorbed and metabolized in vivo, with a half-life conducive for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.